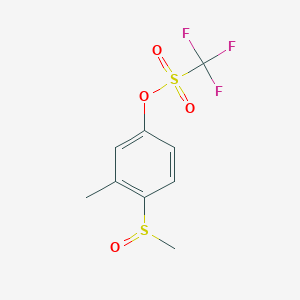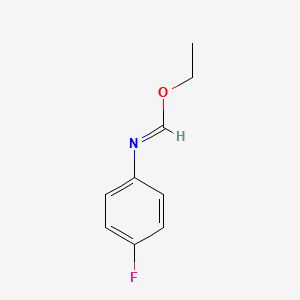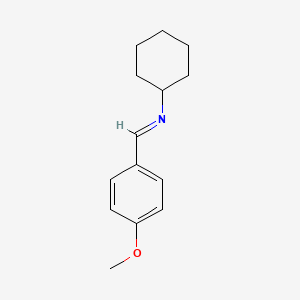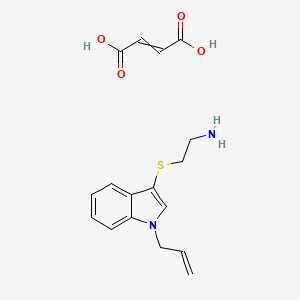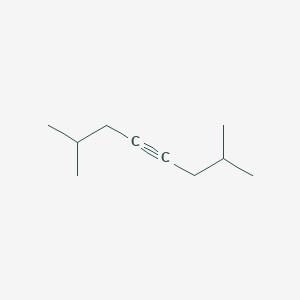
4-Octyne, 2,7-dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octyne, 2,7-dimethyl is an organic compound with the molecular formula C10H18. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of two methyl groups attached to the fourth carbon of the octyne chain, making it a dimethyl derivative of octyne.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octyne, 2,7-dimethyl typically involves the alkylation of terminal alkynes. One common method is the reaction of 2-butyne with methyl iodide in the presence of a strong base such as sodium amide. The reaction proceeds via the formation of a nucleophilic acetylide ion, which then attacks the methyl iodide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Octyne, 2,7-dimethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst results in the formation of 2,7-dimethyloctane.
Substitution: Halogenation reactions with bromine or chlorine can introduce halogen atoms into the molecule, forming dihalogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: 2,7-dimethyloctane
Substitution: Dihalogenated derivatives
Scientific Research Applications
4-Octyne, 2,7-dimethyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and materials.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of novel drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Octyne, 2,7-dimethyl involves its interaction with various molecular targets and pathways. In oxidation reactions, the triple bond is cleaved, leading to the formation of carbonyl compounds. In reduction reactions, the triple bond is hydrogenated to form a saturated hydrocarbon. The specific pathways and targets depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
2,7-Dimethyl-4-octyne: An isomer with the same molecular formula but different structural arrangement.
1-Octyne: A simpler alkyne with a terminal triple bond.
2-Octyne: An internal alkyne with the triple bond located at the second carbon.
Uniqueness: 4-Octyne, 2,7-dimethyl is unique due to the presence of two methyl groups at the fourth carbon, which influences its reactivity and physical properties. This structural feature distinguishes it from other octyne derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
56956-29-7 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
2,7-dimethyloct-4-yne |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h9-10H,7-8H2,1-4H3 |
InChI Key |
KCLRHUYFDJVIFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC#CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


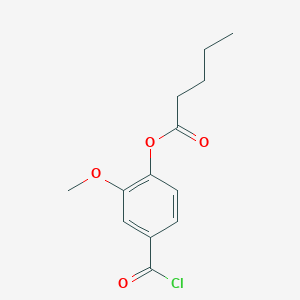
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
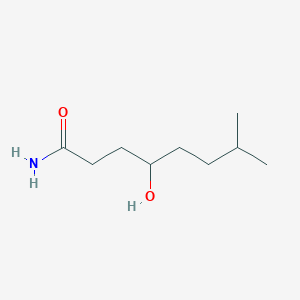
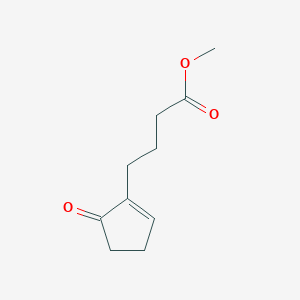
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
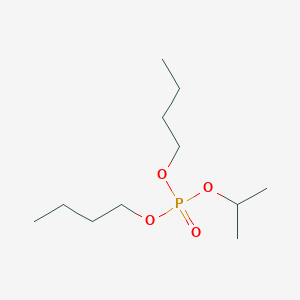

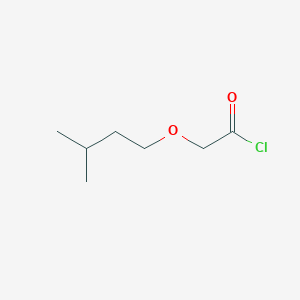
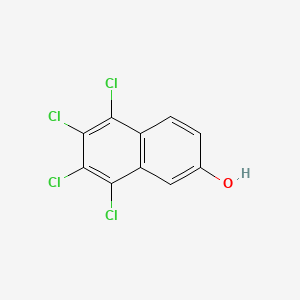
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)
